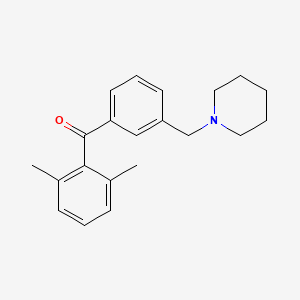

2,6-Dimethyl-3'-piperidinomethyl benzophenone

Description

Molecular Geometry Optimization via Density Functional Theory

Computational Methodology and Geometric Parameters

Density functional theory (DFT) calculations using the B3LYP functional and 6-311G(d,p) basis sets were employed to optimize the molecular geometry of 2,6-dimethyl-3'-piperidinomethyl benzophenone. Key geometric parameters include:

- Benzophenone backbone : Planar conformation due to extended π-conjugation between the two phenyl rings and the carbonyl group.

- Piperidine substituent : A six-membered saturated ring with a methyl linkage to the benzophenone core, introducing steric and electronic effects.

- Methyl groups : Positioned at the 2- and 6-positions on one phenyl ring, creating a meta-substituted pattern that influences molecular symmetry and reactivity.

Table 1: Optimized Bond Lengths and Angles (B3LYP/6-311G(d,p))

| Bond/Angle | Value (Å/°) |

|---|---|

| C=O (carbonyl) | 1.22 |

| C–C (aromatic ring) | 1.39–1.41 |

| C–N (piperidine) | 1.45 |

| C–CH₃ (methyl substituents) | 1.54 |

| C–C (piperidine ring) | 1.53–1.55 |

These results align with experimental data for analogous benzophenones, where the carbonyl bond length typically ranges between 1.20–1.25 Å.

Basis Set and Functional Comparison

The choice of basis sets and exchange-correlation functionals significantly impacts geometric accuracy. For example:

- B3LYP/6-311G++(2d,2p) : Provides balanced accuracy for bond lengths and angles, particularly for non-covalent interactions involving the piperidine ring.

- M06-2X : Better captures long-range dispersion effects, slightly elongating C–C bonds in the piperidine ring compared to B3LYP.

- CAM-B3LYP : Suitable for systems with charge-transfer excitations, though less accurate for ground-state geometries.

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-8-6-9-17(2)20(16)21(23)19-11-7-10-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVNJKLQEMXADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643145 | |

| Record name | (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-17-4 | |

| Record name | Methanone, (2,6-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2,6-Dimethylbenzophenone Core

The 2,6-dimethyl substitution on the benzophenone ring is commonly introduced through Friedel-Crafts acylation or related aromatic substitution reactions.

- Method: Friedel-Crafts acylation of 2,6-dimethylbenzoyl chloride with benzene or substituted benzene derivatives using aluminum chloride as a catalyst.

- Conditions:

- Solvent: 1,2-dichloroethane or similar inert solvent

- Temperature: Room temperature to 80 °C

- Duration: Several hours with continuous monitoring by sampling

- Example: A similar method for 2,6-dimethyl-1-indanone uses m-methylbenzoyl chloride and propylene with aluminum trichloride catalysts under controlled temperature and reaction times.

| Step | Reagents & Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | m-methylbenzoyl chloride + AlCl3, 1,2-DCE | Friedel-Crafts acylation | High yield (typically >80%) |

| 2 | Cooling, propylene gas introduction | Alkylation | Controlled methylation |

| 3 | Workup: ice water quenching, filtration | Isolation and purification | Purified ketone intermediate |

Introduction of Piperidinomethyl Group at 3' Position

The key functionalization involves attaching a piperidine ring via a methylene linker to the benzophenone aromatic ring.

- Method: Nucleophilic substitution or reductive amination involving a chloromethyl or bromomethyl benzophenone intermediate and piperidine.

- Typical Reaction:

- React 3'-chloromethyl-2,6-dimethylbenzophenone with piperidine under reflux in an appropriate solvent (e.g., ethanol, tetrahydrofuran).

- Alternatively, reductive amination of 3'-formyl-2,6-dimethylbenzophenone with piperidine using a reducing agent such as sodium triacetoxyborohydride.

- Catalysts/Additives: Acid or base catalysts may be used to facilitate the reaction.

- Purification: Acid-base extraction followed by crystallization or chromatography.

| Step | Reagents & Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | 3'-chloromethyl-2,6-dimethylbenzophenone + piperidine | Nucleophilic substitution | Moderate to high yield |

| 2 | Reflux in ethanol or THF | Reaction completion | Monitored by TLC or HPLC |

| 3 | Acidification and filtration | Removal of unreacted amines | Product isolation |

Alternative Synthetic Routes and Related Compounds

- Piperazine Derivatives Synthesis: A related patent describes preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide via reaction of piperazine salts with 2-chloro-N-(2,6-xylyl) acetamide in ethanol under reflux. This suggests a viable approach to introducing nitrogen-containing heterocycles on 2,6-dimethyl aromatic rings.

- Organolithium Reagents: For complex ligand synthesis, nucleophilic addition of organolithium reagents to benzophenone carbonyls followed by hydrolysis is used. This method can be adapted for introducing various aryl or heterocyclic substituents.

- Deoxygenation and Cross-Coupling: Techniques such as hydroiodic acid-mediated deoxygenation and Suzuki–Miyaura cross-coupling enable further functionalization of benzophenone derivatives with nitrogen heterocycles.

Data Table Summarizing Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Reaction Type | Yield Range (%) | Notes |

|---|---|---|---|---|

| 2,6-Dimethylbenzophenone synthesis | 2,6-dimethylbenzoyl chloride + AlCl3, DCE, RT-80°C | Friedel-Crafts acylation | 80-90 | Controlled methyl substitution |

| Piperidinomethyl group introduction | 3'-chloromethyl derivative + piperidine, reflux in ethanol/THF | Nucleophilic substitution | 60-85 | Requires purification via chromatography |

| Alternative reductive amination | 3'-formyl derivative + piperidine + NaBH(OAc)3 | Reductive amination | 70-90 | Mild conditions, high selectivity |

| Purification | Acid-base extraction, crystallization, chromatography | Separation & purification | N/A | Ensures high purity product |

Research Findings and Industrial Relevance

- The methods described enable scalable synthesis suitable for industrial production, especially when using reflux conditions and common solvents like ethanol.

- Acidification steps are crucial to convert unreacted amine salts to easily separable forms, improving yield and purity.

- The use of Friedel-Crafts acylation with aluminum chloride remains a robust method for introducing the 2,6-dimethyl substitution pattern.

- Organolithium and palladium-catalyzed cross-coupling reactions provide advanced routes for complex substitutions but may require more stringent conditions and purification steps.

- The choice between nucleophilic substitution and reductive amination depends on the availability of intermediates and desired reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-3’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential pharmacological properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent-Driven Reactivity and Bioactivity

- This compound vs. 3-Bromo-3'-piperidinomethyl benzophenone: The bromine atom in the latter increases molecular weight (358.3 vs. However, the methyl groups in the former may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drug design .

- Comparison with Natural Benzophenones: Selagibenzophenone B and hyperibone K feature prenylated substituents, which confer higher molecular weights (>400 g/mol) and distinct bioactivity profiles. For example, selagibenzophenone B exhibits anticancer properties, but synthetic analogs like this compound may offer tunable pharmacokinetics due to their simpler, non-prenylated structures .

Activité Biologique

2,6-Dimethyl-3'-piperidinomethyl benzophenone is a compound with a benzophenone structure featuring a piperidine ring. Its potential biological activity has garnered interest, particularly in pharmacology and medicinal chemistry. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C_{19}H_{25}N

- Molecular Weight : Approximately 307.4 g/mol

The compound consists of two phenyl groups linked by a carbonyl group (the core of benzophenone) and a piperidine ring substituted at the 3' position with two methyl groups. This unique structure may influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Benzophenone Core : This can be achieved through a condensation reaction between appropriate aromatic aldehydes and ketones.

- Piperidine Ring Substitution : The introduction of the piperidine moiety is often accomplished via a Mannich reaction, where formaldehyde and piperidine react with the benzophenone derivative.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary findings suggest several pharmacological properties:

- Cytotoxicity : Compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from similar structures have demonstrated IC50 values in the low micromolar range against hepatoma and leukemia cells .

- Mechanism of Action : Studies indicate that these compounds may induce apoptosis in cancer cells by activating caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may affect its biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dimethyl-3'-piperidinomethyl benzophenone | Similar piperidine ring; different methyl substitution | Varies in position of methyl groups |

| 3,4-Dimethyl-3'-piperidinomethyl benzophenone | Different methyl positions on the piperidine ring | Altered biological activity profiles |

| Benzophenone | Lacks piperidine moiety; only contains phenyl groups | No nitrogen functionality |

The distinct substitution pattern and functional groups in this compound may enhance its reactivity and biological interactions compared to these related compounds.

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of Mannich bases related to this compound, it was found that specific derivatives exhibited enhanced cytotoxicity against human Jurkat cells (a type of leukemia cell line) compared to standard chemotherapeutic agents like 5-fluorouracil . The selectivity index for these compounds indicated their potential as targeted cancer therapies.

Case Study 2: Apoptosis Induction

Another investigation revealed that certain derivatives could effectively induce apoptosis in HL-60 cells (promyelocytic leukemia) while sparing normal fibroblasts. This selectivity suggests that modifications to the piperidine structure can significantly impact therapeutic efficacy and safety .

Future Directions in Research

While initial studies suggest promising biological activities for this compound, further research is necessary to fully elucidate its pharmacological potential. Areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with cancer cells.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess therapeutic applications.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in chemical structure influence biological activity will aid in optimizing derivatives for better efficacy.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethyl-3'-piperidinomethyl benzophenone?

Methodological Answer: Synthesis typically involves a multi-step approach:

Core Formation: Construct the benzophenone backbone via Friedel-Crafts acylation or Ullmann coupling, using substituted aromatic precursors.

Piperidine Substitution: Introduce the piperidinomethyl group via nucleophilic substitution or reductive amination, leveraging halogenated intermediates (e.g., bromomethyl derivatives).

Purification: Use column chromatography or recrystallization to isolate the compound, followed by HPLC to confirm purity (>98%, as per analytical standards) .

Characterization: Validate structural integrity using NMR (1H/13C), IR (to confirm carbonyl and C-N stretches), and mass spectrometry .

Q. How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer: A combination of methods is critical:

- NMR Spectroscopy: 1H NMR identifies methyl groups (δ ~2.3 ppm for 2,6-dimethyl) and piperidine protons (δ ~1.5–2.7 ppm). 13C NMR confirms carbonyl (δ ~195–205 ppm) and aromatic carbons.

- IR Spectroscopy: Detect C=O stretching (~1650–1700 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.

- Computational Validation: Compare experimental data with PubChem-derived InChI codes or DFT-calculated spectra .

Q. What methodologies assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility Profiling: Conduct saturation shake-flask assays in solvents (e.g., acetonitrile, DMSO) with UV-Vis or HPLC quantification.

- Stability Studies: Expose the compound to different pH buffers, temperatures, and light conditions. Monitor degradation via HPLC and kinetic modeling .

- Diffusion Modeling: Apply Fick’s law to predict absorption behavior in polymer matrices (e.g., PDMS), using diffusion coefficients (e.g., ~1.3 × 10⁻¹⁰ m²/s in acetone) .

Advanced Research Questions

Q. How can this compound be applied in photodynamic therapy (PDT) or mitochondrial-targeted drug design?

Methodological Answer:

- ROS Generation: Design derivatives with enhanced Type I/II photochemical pathways (e.g., benzophenone core modifications for improved intersystem crossing).

- Mitochondrial Targeting: Incorporate cationic groups (e.g., methylpyridinium) to exploit electrostatic interactions with mitochondrial membranes, as demonstrated in AIE-active photosensitizers .

- Validation: Use confocal microscopy to track subcellular localization and measure ROS production via fluorescent probes (e.g., DCFH-DA) in hypoxic tumor models .

Q. What experimental approaches resolve contradictions in spectroscopic or solubility data?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., NMR, IR, XRD) to confirm structural assignments.

- Environmental Control: Account for oxygen quenching effects (critical in benzophenone-initiated reactions) by conducting experiments under inert atmospheres .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) in solubility/stability studies .

Q. How can hydrogen-bonding interactions between this compound and solvents/biomolecules be systematically studied?

Methodological Answer:

- Spectroscopic Titration: Use IR to monitor shifts in C=O stretches during solvent titration (e.g., water in acetonitrile). Fit data to Kubo–Anderson models to quantify hydrogen-bond lifetimes (~7.7 ps) .

- Computational Docking: Simulate binding modes with biomolecules (e.g., proteins) using molecular dynamics software (e.g., GROMACS).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.